Subphthalocyanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

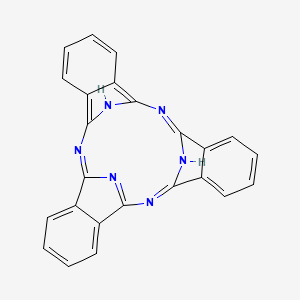

Subphthalocyanine is a cyclic tripyrrole derivative that consists of three isoindole-type units, with the connecting carbon atoms replaced by nitrogen. The parent of the class of subphthalocyanines. It is a conjugate acid of a subphthalocyaninate(2-).

Aplicaciones Científicas De Investigación

Synthesis and Structural Variants

Subphthalocyanine can be synthesized through several methods, including the reaction of phthalonitrile with boron compounds. Recent advancements have led to the development of various derivatives with functional groups that enhance their properties. For instance, the synthesis of meso-substituted subphthalocyanines has been reported, allowing for controlled access to functionalized products and improved optical characteristics .

| Synthesis Method | Key Features |

|---|---|

| Reaction with phthalonitrile | Produces symmetric subphthalocyanines with distinct optical properties |

| Axial exchange reactions | Enables the introduction of different substituents to modify electronic characteristics |

Photovoltaic Applications

Subphthalocyanines have been extensively studied for their potential use in organic photovoltaics. Their ability to act as light-harvesting electron donors allows for efficient charge separation and energy conversion. Research indicates that subphthalocyanines can be effectively integrated into photovoltaic devices, enhancing their performance .

Key Findings:

- Fast charge separation rates (up to 1012 s−1) have been observed in dyads involving subphthalocyanines .

- Their incorporation into organic solar cells has shown promising results in terms of efficiency and stability.

Photodynamic Therapy

Subphthalocyanines are also being explored for their application in photodynamic therapy (PDT), a treatment modality for cancer. Their strong absorption in the near-infrared region allows for effective light activation, leading to the generation of reactive oxygen species that can induce cell death in targeted cancer cells .

Case Study:

- A study demonstrated the use of this compound derivatives in PDT, highlighting their ability to selectively target tumor cells while minimizing damage to surrounding healthy tissues .

Subphthalocyanines have shown potential as photocatalysts in various chemical reactions. Their ability to absorb light and facilitate electron transfer processes makes them useful in catalyzing reactions under mild conditions. Recent studies have focused on the development of this compound-based photocatalysts for applications in organic synthesis .

Biomedical Imaging

Recent advances have explored the use of subphthalocyanines as imaging agents due to their fluorescent properties. When conjugated with biomolecules, these compounds can provide site-selective bioimages, aiding in the visualization of biological processes at the cellular level .

Análisis De Reacciones Químicas

Axial Ligand Substitution Reactions

SubPcs undergo axial ligand exchange at the boron center, critical for tuning solubility and electronic properties.

Bimolecular σ-Bond Metathesis Mechanism

The substitution of axial halogens (e.g., Cl⁻) with phenols proceeds via a bimolecular σ-bond metathesis mechanism (Figure 1). The phenolic proton facilitates weakening of the B–X bond, enabling ligand exchange without intermediate formation .

-

Kinetic parameters : Reaction rates depend on phenol pKa, with electron-donating groups accelerating substitution (e.g., 4-methoxyphenol reacts 10× faster than phenol) .

-

Temperature effects : Optimal yields (>90%) occur at 75°C in toluene .

Table 1: Axial Ligand Exchange Yields with Phenolic Derivatives

| Phenol Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Nitrophenol | 45 | 24 |

| 4-Methoxyphenol | 92 | 6 |

| 2-Naphthol | 88 | 8 |

Photoredox Catalytic Reactions

SubPcs act as photocatalysts under visible light, enabling trifluoromethylation and hydrofunctionalization.

Red-Light-Driven Trifluoromethylation

Trifluoroethoxy-SubPc catalyzes trifluoromethylation of alkenes under red light (λ = 660 nm) :

-

Scope : Styrenes and alkynes react with CF₃I to form trifluoromethylated products in 65–89% yield.

-

Mechanism : Photoexcited SubPc transfers an electron to CF₃I, generating CF₃- radicals .

Fullerene Functionalization

A SubPc-Pd cage catalyzes hydroamination and hydrotrifluoroethylation of C₆₀ :

-

Hydroamination : Diphenylmethylamine adds to C₆₀ in 75% yield using 1 equiv. SubPc cage .

-

Hydrotrifluoroethylation : Requires PPh₃ as a reductant, yielding 65% hydrotrifluoroethylated C₆₀ .

Table 2: Photoredox Reactions Catalyzed by SubPc Derivatives

| Reaction Type | Substrate | Catalyst | Yield (%) | Light Source |

|---|---|---|---|---|

| Trifluoromethylation | Styrene | CF₃O-SubPc | 82 | Red (660 nm) |

| Hydroamination | C₆₀ | SubPc-Pd cage | 75 | Blue (450 nm) |

| Hydrotrifluoroethylation | C₆₀ | SubPc-Pd cage | 65 | Blue (450 nm) |

Hydroboration of Aldehydes

SubPc hydrides (SubPc-BH) exhibit high reactivity in aldehyde hydroboration :

Catalytic Hydroboration Mechanism

Using TMSOTf as a catalyst, SubPc-BH transfers hydrides to aldehydes via a four-membered transition state (Scheme 3b) :

-

Scope : Aromatic aldehydes with electron-withdrawing groups (e.g., –NO₂) react faster (20 min vs. 180 min for electron-rich analogs) .

Side reactions : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) form byproducts via Lewis acid-mediated nucleophilic attacks .

Thermal Stability and Reaction Enthalpy

Br-BsubPc synthesis involves exothermic reactions with BBr₃, critical for scale-up safety :

-

ΔHᵣ : Ranges from −244.6 kJ/mol (25°C) to −391.3 kJ/mol (75°C) .

-

Optimal conditions : 75°C achieves 52% yield with minimal side products .

Electron Transfer in Dyad Systems

SubPc-ferrocenophane and SubPc-naphthalenediimide dyads undergo ultrafast photoinduced electron transfer :

Propiedades

Fórmula molecular |

C24H14N6 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

2,11,20,28,29,30-hexazaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |

InChI |

InChI=1S/C24H14N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H,(H2,25,26,27,28,29,30) |

Clave InChI |

PMJMHCXAGMRGBZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C2N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.